4-叔丁基-2,6-二甲基苯甲腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

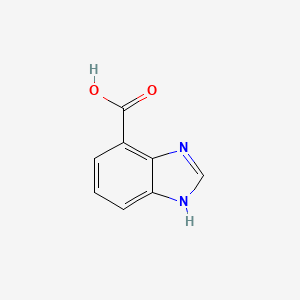

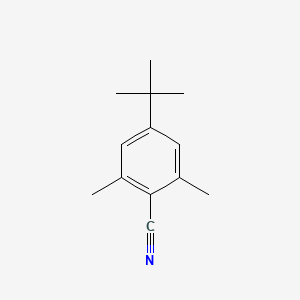

“4-Tert-butyl-2,6-dimethylbenzonitrile” is a chemical compound with the molecular formula C13H17N . It has an average mass of 187.281 Da . This compound is not intended for human or veterinary use and is typically used for research purposes.

Synthesis Analysis

The synthesis of “4-Tert-butyl-2,6-dimethylbenzonitrile” involves the dehydrogenation of 4-tert-butyl-1,2-dihydrobenzene . In experiments with aqueous H2SO4, sulfonamide 1 was hydrolyzed to 4-(tert-butyl)-2,6-dimethylbenzenesulfonic acid (6), which was desulfated to 1-(tert-butyl)-3,5-dimethylbenzene (7) .Molecular Structure Analysis

The molecular structure of “4-Tert-butyl-2,6-dimethylbenzonitrile” consists of a benzene ring substituted with a tert-butyl group, two methyl groups, and a nitrile group . The molecular weight of this compound is 187.28 g/mol.Chemical Reactions Analysis

In the presence of aqueous H2SO4, sulfonamide 1 derived from “4-Tert-butyl-2,6-dimethylbenzonitrile” was found to undergo hydrolysis to form 4-(tert-butyl)-2,6-dimethylbenzenesulfonic acid (6). This compound was then desulfated to form 1-(tert-butyl)-3,5-dimethylbenzene (7) .科学研究应用

Condensation with Glyoxal

The compound has been used in the condensation with glyoxal, which is a new process for symmetric and asymmetric aromatic sulfones . This process has been shown to be a significant step in developing alternative synthetic routes to these compounds .

Formation of Symmetric Disulfanes and Sulfanes

It has been shown that aldehydes may act as a reducing agent when disulfanes are generated from aromatic sulfonamides . This process involves the condensation between 4-tert-butyl-2,6-dimethylbenzonitrile and formaldehyde, resulting in 1,3,5-tris((4-(tert-butyl)-2,6-dimethylphenyl)sulfonyl)-1,3,5-triazinane .

Friedel–Crafts Reaction

The compound has been found to undergo the Friedel–Crafts reaction with sulfonamide and the aromatic compound . This discovery has led to a new synthetic strategy that can reduce the stages in the synthesis of in-demand organic compounds of symmetric and asymmetric aromatic sulfones .

Acid-Catalyzed Condensation

The compound has been studied for its behavior in acid-catalyzed condensation . The authors have established an untypical behavior of the understudied aromatic sulfonamides, highly activated by donor substituents .

Acetonization and Boc Protection

In another study, the compound has been used in acetonization and Boc protection .

N-methoxy-N-methyl Amidation

The compound has also been used in N-methoxy-N-methyl amidation .

安全和危害

The safety data sheet for “4-Tert-butyl-2,6-dimethylbenzonitrile” suggests that if inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the chemical comes into contact with the skin, contaminated clothing should be removed immediately, and the area should be washed off with soap and plenty of water .

未来方向

The condensation of “4-Tert-butyl-2,6-dimethylbenzonitrile” with glyoxal and reaction features provides a new process for symmetric and asymmetric aromatic sulfones . This discovery opens up new possibilities for the synthesis of in-demand organic compounds via the Brønsted acid-catalyzed Friedel–Crafts reaction .

作用机制

Pharmacokinetics

The compound has a predicted LogP of 4.26, suggesting it is lipophilic . Its water solubility at 25°C is estimated to be 3.626 mg/L, which may impact its bioavailability .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Tert-butyl-2,6-dimethylbenzonitrile. For instance, its vapor pressure is estimated to be 0.0±0.6 mmHg at 25°C, suggesting it is relatively non-volatile

属性

IUPAC Name |

4-tert-butyl-2,6-dimethylbenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N/c1-9-6-11(13(3,4)5)7-10(2)12(9)8-14/h6-7H,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIOQMLCBUREXCF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C#N)C)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90372349 |

Source

|

| Record name | 4-tert-butyl-2,6-dimethylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Tert-butyl-2,6-dimethylbenzonitrile | |

CAS RN |

88166-76-1 |

Source

|

| Record name | 4-(1,1-Dimethylethyl)-2,6-dimethylbenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88166-76-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-tert-butyl-2,6-dimethylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-Aminoethyl)amino]-3-nitrobenzoic acid](/img/structure/B1272151.png)

![2-[(2-Aminoethyl)amino]nicotinic acid](/img/structure/B1272153.png)

![9-Amino-1,2,3,4-tetrahydro-benzo[e][1,4]diazepin-5-one](/img/structure/B1272157.png)